![molecular formula C21H25N5O4 B2742911 2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878728-64-4](/img/structure/B2742911.png)
2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Description
2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H25N5O4 and its molecular weight is 411.462. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Modeling and Spectroscopy
Research into esters with imidazoquinazoline rings involves spectral characterization and quantum-mechanical modeling to understand their formation and stability. This work indicates the relevance of such compounds in theoretical chemistry and materials science, where understanding the electronic structure and conformations is crucial (Hęclik et al., 2017).
Host-Guest Chemistry
Imidazole derivatives can also serve as hosts for anions, showcasing their potential in creating new materials for selective ion recognition or separation processes. This application is illustrated by the structural characterization of imidazole-containing bisphenol and its salts, which display extensive hydrogen bonding and weak interactions favorable for ion encapsulation (Nath & Baruah, 2012).
Luminescence Sensing
Lanthanide metal-organic frameworks based on imidazole dicarboxylate show potential in luminescence sensing of benzaldehyde derivatives. Such materials could be used in the development of highly sensitive and selective sensors for environmental monitoring or in chemical manufacturing processes (Shi et al., 2015).
Synthesis and Reactivity Studies
The reactivity of imidazole derivatives under various conditions is a subject of interest for synthetic chemistry, providing insights into new reaction pathways and the synthesis of novel compounds with potential applications in pharmaceuticals, materials science, and catalysis. Studies on new synthesis methods and reactivity of imidazole derivatives highlight their versatility and potential for creating a wide array of structurally diverse compounds (Correia et al., 2015).
properties
IUPAC Name |
2-(2-ethoxyethyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-5-29-12-11-24-19(27)17-18(23(4)21(24)28)22-20-25(17)13-14(3)26(20)15-9-7-8-10-16(15)30-6-2/h7-10,13H,5-6,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGUVWVOAIZLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OCC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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